molecular formula C8H8N4O2S2 B096691 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 16806-29-4

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B096691
CAS No.: 16806-29-4
M. Wt: 256.3 g/mol
InChI Key: ATEAASNFYTUARU-UHFFFAOYSA-N
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Description

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H8N4O2S2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A derivative of this compound was used in the synthesis of zinc phthalocyanine, which showed potential as a Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticancer Activity : Novel derivatives of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamides displayed significant anticancer activity against human colorectal and cervix carcinoma cell lines, with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles (Karakuş et al., 2018).

  • Antibacterial Drug Impurity Synthesis : This compound is involved in the synthesis of the antibacterial drug Sulfamethizole, where its derivative was identified as an impurity in the drug's production process (Talagadadeevi et al., 2012).

  • Anticonvulsant Activity : Derivatives of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide were synthesized and showed potent anticonvulsant activity, with some compounds demonstrating good activity compared to standard drugs (Singh, Sarthy, & Lohani, 2012).

  • Inhibitors of Kynurenine 3-Hydroxylase : Compounds including 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting potential applications in neurological disorders (Röver et al., 1997).

  • Carbonic Anhydrase Inhibition : Derivatives of this compound were investigated as inhibitors of carbonic anhydrase isozymes, showing varying degrees of inhibition, which is relevant in conditions like glaucoma, edema, and epilepsy (Kumar et al., 2021).

Mechanism of Action

Target of Action

Similar compounds containing a 1,3,4-thiadiazole group have been reported to exhibit antitumor and antimicrobial activities, suggesting potential targets could be related to these biological processes.

Mode of Action

It is known that similar compounds containing a 1,3,4-thiadiazol-2-amine scaffold have shown inhibition of the interleukin-6 (il-6)/jak/stat3 pathway , which is crucial in various cellular processes including cell growth and immune response.

Result of Action

Similar compounds have shown antitumor and antimicrobial activities, suggesting that this compound may have similar effects.

Properties

IUPAC Name

4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEAASNFYTUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873827
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16806-29-4
Record name NSC35261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 102 (1.0 g, 3.6 mmol) was suspended in 3N HCl (10 mL) and heated to reflux for 30 min. The acidic mixture was neutralized with Na2CO3 solution. The precipitated product was collected by filtration, washed with water, and dried to give the product (450 mg, 1.8 mmol, 49%), mp 226° C. (lit2 mp 221-222° C.); 1H NMR (250 MHz, CDCl3) δ 5.95 (2, s), 6.57 (2, d, J=6.5 Hz), 7.41 (2, d, J=6.5 Hz), 8.68 (1, s), 14.03 (1, br s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
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4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
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4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
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4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 5
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 6
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

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